1-(3-Nitropyridin-4-yl)ethanamine
Description
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
1-(3-nitropyridin-4-yl)ethanamine |
InChI |
InChI=1S/C7H9N3O2/c1-5(8)6-2-3-9-4-7(6)10(11)12/h2-5H,8H2,1H3 |
InChI Key |
XIWJOYFSQPVCHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=NC=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Nitration Process:
- React pyridine derivatives with a nitrating mixture (nitric acid and sulfuric acid).
- Maintain reaction temperature typically between 0°C to 80°C to control regioselectivity.
- The nitration yields 3-nitropyridine derivatives with high regioselectivity, especially when directed by existing substituents.
Synthesis of 4-Chloropyridine-2-carboxamide Intermediates
The synthesis often proceeds through the formation of chlorinated pyridine intermediates, which are further functionalized.
Key Steps:
- Chlorination of 4-chloropyridine-2-ol using phosphorus oxychloride (POCl₃) at elevated temperatures (90-100°C) produces 2,4-dichloropyridine-3-nitro derivatives.
- The chlorinated intermediates are then subjected to nucleophilic substitution or hydrolysis to introduce amino groups.
Reaction Conditions:
| Step | Reagents | Temperature | Solvent | Notes |
|---|---|---|---|---|
| Chlorination | POCl₃ | 90-100°C | - | Converts 4-chloropyridine-2-ol to dichloropyridine derivative |
| Hydrolysis | Ammonium chloride | 30-35°C | Water | Converts dichloropyridine to 2-chloro-3-nitropyridine-4-ol |
Conversion to 1-(3-Nitropyridin-4-yl)ethanamine
The final step involves transforming the nitro-substituted pyridine into the ethanamine derivative, typically through reduction.
Reduction Methods:
- Catalytic hydrogenation (e.g., Pd/C, Raney Ni) under hydrogen atmosphere.
- Chemical reduction using agents like tin(II) chloride or iron in acidic media.
Example Procedure:
- Dissolve the nitro compound in a suitable solvent (e.g., ethanol or methanol).
- Add a catalytic amount of Pd/C.
- Subject to hydrogen gas at atmospheric or elevated pressure.
- After completion, filter off catalyst and purify the amine.
Alternative Synthetic Route via Amination
An alternative approach involves direct amination of the chlorinated pyridine intermediates:
- React 4-chloropyridine-3-nitro with ammonia or primary amines under suitable conditions (e.g., in the presence of a base or catalyst).
- This nucleophilic substitution replaces the chlorine with an amino group, yielding the target ethanamine derivative.
Data Tables Summarizing Key Reactions
| Step | Starting Material | Reagents | Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Pyridine derivative | HNO₃ / H₂SO₄ | 0-80°C | 3-Nitropyridine | 70-85% | Regioselective nitration |
| 2 | 4-Chloropyridine-2-ol | POCl₃ | 90-100°C | 2,4-Dichloropyridine-3-nitro | 60-70% | Chlorination of hydroxyl group |
| 3 | Dichloropyridine | NH₄Cl / Water | 30-35°C | 2-Chloro-3-nitropyridine-4-ol | 50-60% | Hydrolysis step |
| 4 | Nitro pyridine | H₂ / Catalyst | Room temp | This compound | 80-90% | Reduction of nitro group |
Notes and Considerations
- Selectivity Control: The regioselectivity of nitration is crucial; directing groups or existing substituents influence the position of nitration.
- Safety: Handling of nitrating mixtures and chlorinating agents requires strict safety protocols due to their corrosive and hazardous nature.
- Industrial Feasibility: Processes that avoid hazardous reagents like sulfur dioxide gas or unstable intermediates are preferred for large-scale synthesis.
- Purification: Typically involves extraction, washing, and chromatography or recrystallization to isolate pure intermediates and final compounds.
Chemical Reactions Analysis
1-(3-Nitropyridin-4-yl)ethanamine can participate in various chemical reactions:
Reduction: The nitro group can be selectively reduced to an amino group using hydrogenation or other reducing agents.
Acid-Base Reactions: The compound can act as a weak base due to the amino group.
Common reagents include reducing agents (such as palladium on carbon), acids, and bases. Major products depend on the specific reaction conditions and substituents introduced.
Scientific Research Applications
1-(3-Nitropyridin-4-yl)ethanamine finds applications in:
Medicinal Chemistry: Researchers explore its potential as a building block for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of other compounds.
Biological Studies: Scientists investigate its interactions with biological targets.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific receptors or enzymes. Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Halogen-Substituted Pyridine Derivatives
- 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine (CAS 1932020-62-6): Substituents: Chloro (5-position) and fluoro (3-position) on a pyridine ring, with ethanamine at the 2-position. The molecular weight of its hydrochloride salt is 393.29 g/mol . Applications: Used as a pharmaceutical intermediate, highlighting the role of halogenated pyridines in drug synthesis.
Nitro-Substituted Pyridine Derivatives
- N-Methyl-1-(4-nitropyridin-2-yl)methanamine :
2.2. Heteroaromatic Ethanamine Derivatives
Benzothiazole-Based Compounds
Imidazole-Based Compounds
- 1-(1H-Imidazol-4-yl)methanamine :
2.3. Aryl-Substituted Ethanamines
- 1-(4-Chlorophenyl)ethanamine :
- (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine :
Key Comparative Data
Discussion of Research Findings
- Electronic Effects : The nitro group in this compound is strongly electron-withdrawing, which polarizes the pyridine ring and enhances electrophilicity. This contrasts with halogenated analogs (e.g., 5-Cl, 3-F derivatives), where halogens exert weaker electron-withdrawing effects .
- Synthetic Complexity : Nitro groups often require careful handling due to explosive tendencies, complicating synthesis compared to halogen or methoxy-substituted analogs .
- Biological Relevance : Pyridine derivatives with nitro groups are explored as kinase inhibitors or antibacterial agents, whereas benzothiazole derivatives (e.g., ) show anti-inflammatory activity. The target compound’s nitro group may confer unique metabolic pathways or toxicity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
